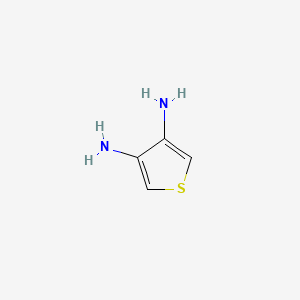

3,4-Diaminothiophene

Description

BenchChem offers high-quality 3,4-Diaminothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diaminothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-1-7-2-4(3)6/h1-2H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYNVVJQAOVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937664 | |

| Record name | Thiophene-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169698-12-8 | |

| Record name | Thiophene-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling & Handling of 3,4-Diaminothiophene (3,4-DAT)

The following technical guide is structured to provide an authoritative, deep-dive analysis of the spectroscopic characterization of 3,4-Diaminothiophene (3,4-DAT). It prioritizes the critical stability issues inherent to this monomer, offering a robust workflow for researchers handling this volatile precursor.

Executive Summary: The Stability Paradox

3,4-Diaminothiophene (3,4-DAT) represents a high-value but chemically capricious scaffold. It serves as a critical precursor for low-bandgap conductive polymers (analogs of PEDOT) and as a pharmacophore in kinase inhibitors. However, its utility is gated by a severe "Stability Cliff."

Unlike its 2,5-substituted counterparts, the free base of 3,4-DAT is exceptionally electron-rich, making it prone to rapid oxidative polymerization upon exposure to air or light. Consequently, it is almost exclusively synthesized, stored, and analyzed as its dihydrochloride salt (3,4-DAT·2HCl) .[1]

This guide provides a self-validating spectroscopic protocol to:

-

Confirm the purity of the stable salt.

-

Monitor the controlled liberation of the free base.

-

Detect early-onset oxidative degradation.

Chemical Architecture & Reactivity

To analyze 3,4-DAT, one must understand the electronic push-pull mechanisms that dictate its spectroscopy.

-

The Salt (Stable): The amine nitrogens are protonated (

), acting as electron-withdrawing groups (Inductive effect, -

The Free Base (Reactive): The amine nitrogens have lone pairs that donate electron density into the thiophene ring (Mesomeric effect,

). This raises the HOMO energy, facilitating radical cation formation and subsequent polymerization at the 2,5-positions.

Visualization: The Stability/Reactivity Workflow

The following diagram maps the critical phase transitions and the analytical windows for each state.

Figure 1: Critical workflow for handling 3,4-DAT. Note the narrow temporal window for analyzing the free base before degradation occurs.

Spectroscopic Profiling (The Core)

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation. Due to the

A.

H NMR Protocol

-

Solvent Selection:

-

Salt: DMSO-

or D -

Free Base: CDCl

or C

-

| Feature | 3,4-DAT·2HCl (Salt) | 3,4-DAT (Free Base) | Mechanistic Explanation |

| Ring Protons (H2, H5) | Salt: | ||

| Amine Protons | Salt protons exchange with solvent (if | ||

| Symmetry Check | Strict Singlet | Strict Singlet | Any splitting of the ring signal indicates 2- or 5-substitution (degradation). |

Critical QC Check: If the aromatic singlet at ~6.0 ppm (free base) begins to broaden or new peaks appear at 6.8-7.0 ppm, polymerization has initiated.

B.

C NMR Signatures

-

C3, C4 (Ipso):

~125-130 ppm (Salt) vs -

C2, C5 (Unsubstituted):

~115-120 ppm (Salt) vs-

Note: The extreme upfield shift of C2/C5 in the free base confirms the high electron density at the

-positions, validating its reactivity.

-

Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the "Salt vs. Base" state during neutralization.

-

The Ammonium Diagnostic (Salt): Look for a broad, chaotic band between 2600–3200 cm

(N-H stretching of -

The Free Amine Diagnostic (Base): Look for the disappearance of the broad band and the emergence of two sharp spikes between 3300–3500 cm

(symmetric and asymmetric -

Thiophene Ring Mode: A sharp band at ~830–840 cm

corresponds to the C-H out-of-plane deformation for 2,5-unsubstituted thiophenes. Loss of this band suggests polymerization.

UV-Vis Spectroscopy

UV-Vis is the primary tool for monitoring stability over time.

-

Monomer (Free Base):

~240–260 nm (Thiophene -

Oxidation (The "Red Shift"): As the monomer dimerizes or polymerizes, the conjugation length increases.

-

Warning Sign: Appearance of a broad tail extending into 400–600 nm (yellow/brown discoloration).

-

Protocol: If

for a 10 mM solution, the sample is degraded.

-

Experimental Protocols

Protocol A: Controlled Neutralization & Isolation

Objective: To isolate the free base for immediate reaction or analysis without inducing polymerization.

-

Preparation: Dissolve 1.0 mmol of 3,4-DAT·2HCl in 5 mL of degassed water under Argon.

-

Neutralization: Slowly add 2.2 equivalents of cold, degassed NaOH (1M) or saturated NaHCO

.-

Observation: Solution may turn slightly yellow (this is normal; deep brown indicates oxidation).

-

-

Extraction: Immediately extract with degassed Dichloromethane (DCM) (

mL). -

Drying: Dry organic layer over anhydrous Na

SO -

Usage: Filter and use the solution immediately. Do not concentrate to dryness unless absolutely necessary, as the solid free base explodes/polymerizes exothermically in air.

Protocol B: Purity Assessment (The "Self-Validating" Loop)

Before committing the monomer to a synthesis step (e.g., drug coupling or polymerization), run this logic check:

Figure 2: Decision tree for purity assessment prior to synthesis.

Troubleshooting & Artifacts

| Observation | Diagnosis | Corrective Action |

| Sample turns black/insoluble | Oxidative polymerization (Poly-DAT formation). | Discard. Store precursor under Argon at -20°C. |

| NMR shows extra peaks at 7.0 ppm | Partial oxidation or formation of thiophene-2,5-dione derivatives. | Recrystallize the salt from Ethanol/HCl. Do not attempt to purify the free base. |

| Broadening of NMR signals | Paramagnetic impurities (radical cations). | Filter solution through a short plug of basic alumina (if free base) to remove radical species. |

References

-

PubChem. 3,4-Diaminothiophene dihydrochloride | C4H8Cl2N2S.[1] National Library of Medicine. Link[1]

-

Hsieh, Y.L., Taylor, L.S. (2015).[2] Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion.[3] Pharmaceutical Research, 32(2), 549-61. Link

-

Mishra, R., et al. (2021).[4] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. Link

- Nielsen, C.B., et al. (2013). Discrete Conjugated Thiophene-Based Oligomers. In: Thiophene-Based Materials. Wiley Online Library.

-

EPA CompTox. Thiophene-3,4-diamine--hydrogen chloride (1/2) Dashboard. U.S. Environmental Protection Agency. Link[1]

Sources

- 1. 3,4-Diaminothiophene dihydrochloride | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Reaction Mechanism of 3,4-Diaminothiophene Formation: A Technical Guide

Topic: Reaction Mechanism of 3,4-Diaminothiophene Formation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3,4-Diaminothiophene is a high-value heterocyclic intermediate critical for the synthesis of conductive polymers (e.g., functionalized PEDOT derivatives) and pharmaceutical agents. However, its isolation in the free-base form is notoriously difficult due to its extreme susceptibility to oxidative dimerization and polymerization.

This guide details the most scientifically robust synthetic pathway: the reduction of 2,5-dibromo-3,4-dinitrothiophene , followed by hydrodehalogenation. This route circumvents the high reactivity of the thiophene

Mechanistic Pathway Analysis

The Regioselectivity Challenge

Thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 and C5 positions (

To access the 3,4-positions (

-

Ease of Introduction: Bromination of thiophene is quantitative.

-

Deactivating Power: The -I (inductive withdrawal) effect of bromine moderates the ring's reactivity, preventing oxidative destruction during subsequent nitration.

-

Removability: Aryl bromides can be removed (hydrodehalogenation) under catalytic hydrogenation conditions, often simultaneously with nitro reduction.

The Validated Pathway

The synthesis proceeds through three distinct mechanistic phases:

-

Blocking: Bromination of thiophene to 2,5-dibromothiophene.[1]

-

Functionalization: Dinitration to 2,5-dibromo-3,4-dinitrothiophene.[2][3]

-

Reduction & Deprotection: Catalytic hydrogenation reduces the nitro groups to amines and cleaves the C-Br bonds, yielding the target scaffold.

Visualization of Reaction Logic

The following diagram illustrates the stepwise transformation and the strategic logic behind using bromine blocking groups.

Caption: Strategic blocking of

Detailed Experimental Protocol

This protocol synthesizes 3,4-diaminothiophene dihydrochloride starting from 2,5-dibromothiophene.

Phase 1: Nitration (Formation of 2,5-Dibromo-3,4-dinitrothiophene)

Mechanism: Electrophilic Aromatic Substitution (Nitration). The bromines deactivate the ring, requiring fuming nitric acid.

Reagents:

Step-by-Step:

-

Setup: Cool a mixture of concentrated

(5 mL/g of substrate) and fuming -

Addition: Add 2,5-dibromothiophene dropwise, maintaining the internal temperature below 20°C. Note: Exotherms can lead to oxidative ring opening.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A yellow precipitate will form.[2]

-

Workup: Pour the reaction mixture over crushed ice. Filter the yellow solid (2,5-dibromo-3,4-dinitrothiophene).[2]

-

Purification: Recrystallize from ethanol/water.

-

Target Yield: 80–90%

-

Appearance: Yellow crystalline solid.

-

Phase 2: Reduction and Hydrodehalogenation

Mechanism: Catalytic hydrogenation on a metal surface.

-

Nitro Reduction:

(Rapid). -

Hydrodehalogenation:

(Slower, requires Pd catalyst and base/acid scavenger).

Reagents:

-

Palladium on Carbon (10% Pd/C, ~10 wt% loading)

-

Solvent: Methanol or Ethanol[5]

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Gas (

, balloon or Parr shaker)

Step-by-Step:

-

Dissolution: Dissolve the dinitro compound in methanol (20 mL/g).

-

Acidification: Add concentrated HCl (4.0 eq). The acid serves two purposes: it prevents the poisoning of the catalyst by the amine product and immediately captures the free amine as a salt, preventing oxidation.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen). Safety: Pd/C can ignite methanol vapors in air.

-

Hydrogenation: Purge with

and stir vigorously under 1–3 atm of -

Monitoring: The reaction is complete when TLC shows the disappearance of the starting material and the intermediate (2,5-dibromo-3,4-diaminothiophene).

-

Workup: Filter the catalyst through a pad of Celite under Nitrogen (to avoid fire hazard).

-

Isolation: Concentrate the filtrate in vacuo. The product crystallizes as the dihydrochloride salt.

-

Stabilization: Wash the solid with cold diethyl ether to remove organic impurities. Store under Argon at -20°C.

Quantitative Data Summary

| Parameter | Phase 1 (Nitration) | Phase 2 (Reduction) |

| Limiting Reagent | 2,5-Dibromothiophene | 2,5-Dibromo-3,4-dinitrothiophene |

| Key Reagent | Fuming | |

| Temperature | < 20°C | RT (25°C) |

| Time | 4–6 Hours | 12–24 Hours |

| Typical Yield | 85% | 60–75% |

| Product State | Stable Yellow Solid | Hygroscopic White/Pink Salt |

Stability & Handling (Self-Validating Protocols)

The free base of 3,4-diaminothiophene is unstable . It undergoes rapid oxidative dimerization to form azo-linkages or polymerization to undefined black tars upon exposure to air.

Validation Check:

-

Visual Indicator: If the white dihydrochloride salt turns purple or black, significant oxidation has occurred.

-

Salt Integrity: The dihydrochloride form protonates the amine lone pairs, removing their nucleophilicity and susceptibility to oxidation. Always handle the free base in situ if required for subsequent reactions (e.g., condensation with diketones).

Storage Conditions:

-

Form: Dihydrochloride salt (

).[6] -

Atmosphere: Argon or Nitrogen.

-

Temperature: -20°C.

-

Container: Amber glass (light sensitive).

References

-

Synthesis of 3,4-Diaminothiophene via Nitro Reduction

-

Bromination and Nitration Protocols

-

Source: GuideChem. (2024). How to Prepare 2,5-Dibromo-3,4-dinitrothiophene.

-

-

Reduction Mechanisms of Nitrothiophenes

-

Source: BenchChem. (2025).[4] Protocols for the Reduction of Nitro Compounds.

-

-

Salt Stability and Disproportionation

Sources

- 1. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. academicjournals.org [academicjournals.org]

- 6. 3,4-Diaminothiophene dihydrochloride | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 3,4-Diaminothiophene Derivatives for Advanced Organic Field-Effect Transistors

Introduction: The Untapped Potential of Functionalized Thiophenes in Organic Electronics

The field of organic electronics continues to witness rapid advancements, driven by the promise of low-cost, flexible, and large-area electronic devices.[1] Central to this progress is the development of novel organic semiconducting materials with tailored electronic properties.[2] Thiophene-based polymers and oligomers have emerged as a cornerstone class of materials for organic field-effect transistors (OFETs) due to their excellent charge transport characteristics, environmental stability, and synthetic versatility.[3][4][5] While poly(3-alkylthiophenes), such as the benchmark P3HT, have been extensively studied, the exploration of thiophenes functionalized with electron-donating amino groups at the 3 and 4 positions offers a compelling avenue for new material design.[4]

This application note delves into the strategic use of 3,4-diaminothiophene and its derivatives as building blocks for high-performance semiconducting polymers for OFETs. The presence of reactive amine functionalities provides a versatile platform for post-polymerization modification, enabling the fine-tuning of electronic energy levels, solubility, and intermolecular interactions—critical parameters that govern device performance.[6] We will explore the synthesis of these materials, detail protocols for the fabrication of OFET devices, and discuss the characterization techniques necessary to evaluate their performance.

The Strategic Advantage of 3,4-Diaminothiophene Functionalization

The introduction of amino groups onto the thiophene backbone offers several key advantages for OFET applications:

-

Modulation of Electronic Properties: The electron-donating nature of the amino groups can raise the highest occupied molecular orbital (HOMO) energy level of the resulting polymer. This can facilitate more efficient charge injection from common source-drain electrodes, leading to lower contact resistance and improved device performance.

-

Enhanced Intermolecular Interactions: The amino groups can participate in hydrogen bonding, which can promote a more ordered packing of the polymer chains in the solid state. This enhanced intermolecular order is crucial for efficient charge transport.

-

Post-Polymerization Functionalization: The reactive nature of the amino groups allows for a wide range of chemical modifications after polymerization.[6] This "post-functionalization" approach enables the attachment of various side chains to tailor the polymer's solubility, morphology, and electronic properties without altering the polymerization process itself. This versatility is a significant advantage over traditional methods that require the synthesis of new monomers for each desired modification.

-

Platform for Donor-Acceptor Architectures: The electron-rich diaminothiophene unit can be copolymerized with electron-accepting monomers to create donor-acceptor (D-A) conjugated polymers.[1] This molecular design strategy is highly effective in tuning the bandgap and frontier molecular orbital energy levels of the semiconductor, which is essential for optimizing charge transport.[1]

Synthesis of a Representative Poly(3,4-diaminothiophene) Derivative

While the direct polymerization of 3,4-diaminothiophene can be challenging due to the high reactivity of the amino groups, a more effective strategy involves the polymerization of a protected or derivatized monomer, followed by deprotection or further functionalization. A common approach is to utilize amide coupling reactions to introduce desired side chains onto a diaminothiophene precursor.[7]

Below is a generalized protocol for the synthesis of a poly(3,4-diaminothiophene) derivative via a palladium-catalyzed cross-coupling polymerization, a widely used method for synthesizing conjugated polymers.

Protocol: Synthesis of a Functionalized Poly(diaminothiophene)

Materials:

-

2,5-Dibromo-3,4-diaminothiophene precursor (with appropriate protecting groups on the amines if necessary)

-

A diboronic ester or distannane comonomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Toluene (anhydrous)

-

Aqueous sodium carbonate solution (2 M)

-

Aliquat 336 (phase transfer catalyst)

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

Procedure:

-

Reaction Setup: In a nitrogen-purged Schlenk flask, dissolve the 2,5-dibromo-3,4-diaminothiophene precursor and the comonomer in anhydrous toluene.

-

Catalyst Addition: Add the palladium catalyst and Aliquat 336 to the reaction mixture.

-

Polymerization: Degas the mixture by bubbling nitrogen through it for 20 minutes. Then, add the aqueous sodium carbonate solution. Heat the reaction mixture to 90°C and stir vigorously for 48 hours under a nitrogen atmosphere.

-

Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.

-

Purification: Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Final Product: Dissolve the purified polymer in chloroform and precipitate it again in methanol. Filter and dry the final polymer under vacuum.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the degradation of the palladium catalyst and the reactive organometallic species involved in the cross-coupling reaction.

-

Phase Transfer Catalyst: Aliquat 336 is used to facilitate the transfer of the aqueous carbonate base into the organic phase, where the polymerization occurs.

-

Soxhlet Extraction: This continuous extraction method is highly effective for removing impurities from the polymer without dissolving the desired high molecular weight fraction.

Fabrication of Organic Field-Effect Transistors (OFETs)

The performance of an OFET is highly dependent on the quality of the semiconductor thin film and the device architecture. A common and reliable architecture is the bottom-gate, bottom-contact (BGBC) configuration.

Protocol: Fabrication of a BGBC OFET

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and gate dielectric)

-

Gold (for source and drain electrodes)

-

Solution of the synthesized poly(3,4-diaminothiophene) derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene)

-

Trichloro(octadecyl)silane (OTS) for surface treatment

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution-phase treatment. This hydrophobic layer improves the molecular ordering of the organic semiconductor deposited on top.

-

Electrode Deposition: Deposit the gold source and drain electrodes onto the OTS-treated substrate using photolithography and thermal evaporation. The channel length and width are defined by the electrode pattern.

-

Semiconductor Deposition: Spin-coat the poly(3,4-diaminothiophene) derivative solution onto the substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm).

-

Annealing: Anneal the device at a temperature optimized for the specific polymer (e.g., 100-150°C) under a nitrogen atmosphere. Annealing improves the crystallinity and morphology of the semiconductor film, leading to better device performance.

Diagram of the OFET Fabrication Workflow:

Caption: Logical flow for the characterization of an organic field-effect transistor.

Conclusion

3,4-Diaminothiophene and its derivatives represent a promising class of building blocks for the next generation of organic semiconductors. The ability to tune their electronic and physical properties through straightforward chemical modifications opens up a vast design space for high-performance materials. The protocols outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of these materials in advanced organic field-effect transistors. By understanding the causality behind the synthetic and fabrication steps, and by employing rigorous characterization techniques, the full potential of functionalized poly(diaminothiophenes) can be realized, paving the way for innovations in flexible and printed electronics.

References

-

Gueye, M. N., et al. (2020). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Frontiers in Chemistry. [Link]

-

Jiang, Y., et al. (2021). Toward Efficient Charge Transport of Polymer-Based Organic Field-Effect Transistors: Molecular Design, Processing, and Functional Utilization. Accounts of Materials Research. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Synthesis Applications of [2,2':5',2''-Terthiophene]-3',4'-diamine. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Terthiophene Derivatives in Next-Gen Organic Electronics. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]

-

Sista, P., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Polymer Materials. [Link]

-

Tria, M. C. R., et al. (2022). Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Chemistry – A European Journal. [Link]

-

Verma, A., & Kumar, R. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. [Link]

-

Zhang, X., et al. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. Journal of Materials Chemistry C. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. liu.diva-portal.org [liu.diva-portal.org]

A Senior Application Scientist's Guide to the Computational Modeling of 3,4-Diaminothiophene: From Quantum Mechanics to Material Properties

Abstract: 3,4-Diaminothiophene (DAT) is a heterocyclic amine of significant interest, serving as a pivotal building block for novel conductive polymers, advanced organic electronic materials, and pharmacologically active agents.[1][2][3] The strategic placement of its two amino groups on the thiophene ring imparts unique electronic and reactive properties, making it a versatile scaffold for chemical modification.[3] Predicting the behavior of DAT and its derivatives is paramount for accelerating the design of next-generation materials and therapeutics. This in-depth technical guide provides a comprehensive framework for the computational modeling of 3,4-diaminothiophene, tailored for researchers, chemists, and drug development professionals. We will navigate the multi-scale modeling paradigm, beginning with the intrinsic quantum mechanical properties of the monomer and progressing to the simulation of its polymeric systems, all while emphasizing the causality behind methodological choices to ensure scientific integrity and reproducible results.

Part 1: Foundational Analysis - Quantum Mechanical Modeling of the DAT Monomer

The Rationale for a Quantum-First Approach

Before simulating large-scale systems, we must first understand the fundamental electronic structure and energetic landscape of the isolated 3,4-diaminothiophene molecule. For this, Quantum Mechanics (QM) is our tool of choice. Specifically, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy for a molecule of this size.[4][5] It allows us to calculate ground-state properties with high fidelity, providing the essential parameters and chemical intuition needed for more complex simulations.

Experimental Protocol: DFT Characterization of 3,4-Diaminothiophene

This protocol outlines the steps to perform a robust QM analysis of the DAT monomer.

Step 1: Initial Structure Acquisition

-

Obtain the initial 3D coordinates of 3,4-diaminothiophene. A reliable source for this is the PubChem database (CID 643216).[6] This provides a sensible starting point for our calculations.

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Employ a widely validated functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set .

-

Causality: The B3LYP hybrid functional is a workhorse in computational chemistry, known for its reliability in predicting the geometries of organic molecules.[7] The 6-311++G(d,p) basis set is sufficiently flexible, incorporating diffuse functions (++) to accurately describe the lone pairs on the nitrogen and sulfur atoms, and polarization functions (d,p) to correctly model the shape of electron orbitals in bonds.[7]

-

-

Execution: Perform a geometry optimization calculation using a software package like Gaussian, ORCA, or Q-Chem.

-

Validation: A subsequent frequency calculation must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Step 3: Electronic Property Analysis

-

Objective: To understand the distribution of electrons and the molecule's reactivity.

-

Calculations to Perform:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy approximates the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic excitability.[4]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This surface visualizes the electrostatic potential, highlighting electron-rich regions (nucleophilic sites, typically near the amino groups) and electron-poor regions (electrophilic sites).

-

Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges to quantify the electron distribution across the molecule.

-

Step 4: Spectroscopic Prediction

-

Objective: To compute spectra that can be directly compared with experimental data for validation.

-

Calculations to Perform:

-

Infrared (IR) Spectrum: The results from the frequency calculation in Step 2 can be used to simulate the IR spectrum. The vibrational frequencies and their intensities help in identifying key functional groups.

-

UV-Vis Spectrum: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths. This simulates the UV-Vis absorption spectrum, providing insight into the molecule's optical properties.[8]

-

Caption: Workflow for Quantum Mechanical (QM) characterization of 3,4-Diaminothiophene.

Key Predictive Data from QM Calculations

The following table summarizes the critical outputs from a DFT analysis, which serve as the foundation for all subsequent modeling efforts.

| Property | Predicted Value (Illustrative) | Significance & Application |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability; crucial for designing charge-transfer complexes and organic semiconductors.[4] |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; governs reactivity with nucleophiles. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability and the energy of the first electronic transition (color). |

| Dipole Moment | 2.1 Debye | Influences solubility and intermolecular interactions in condensed phases. |

| Key Vibrational Freq. | ~3400 cm⁻¹ (N-H stretch) | Provides a theoretical fingerprint for comparison with experimental IR spectra, confirming molecular identity.[9] |

Part 2: Simulating Collective Behavior - Molecular Dynamics of DAT

Beyond the Monomer: The Need for Molecular Mechanics

While QM provides unparalleled detail for a single molecule, it is computationally prohibitive for studying systems with thousands of atoms (e.g., DAT in a solvent or as part of a polymer) over meaningful timescales (nanoseconds to microseconds). For this, we turn to Molecular Mechanics (MM), which uses a classical physics-based "force field" to describe atomic interactions.[10] This allows us to perform Molecular Dynamics (MD) simulations to observe how DAT behaves in a realistic environment.

The Force Field Challenge: Parameterization for Sulfur Heterocycles

A critical step in any MM/MD simulation is ensuring the force field is accurate for the molecule of interest. Standard force fields may lack well-optimized parameters for sulfur-containing heterocycles like DAT. The sulfur atom, in particular, exhibits complex electronic behavior, including polarizability and the potential for σ-hole interactions, which are not captured by simple point-charge models.[11][12] Therefore, a self-validating protocol requires careful parameterization.

Experimental Protocol: MD Simulation of DAT in an Aqueous Environment

This protocol details the workflow for simulating DAT in a solvent, a common scenario for drug development or solution-phase polymerization studies.

Step 1: Force Field Parameter Generation

-

Objective: To create a reliable set of MM parameters for DAT.

-

Method: Use a combination of a general force field and QM data.

-

Initial Parameters: Generate initial topology and parameters using a tool like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF).

-

Charge Derivation: The default charges are often insufficient. Perform QM calculations (as in Part 1) to compute the electrostatic potential (ESP). Then, use a procedure like Restrained Electrostatic Potential (RESP) fitting to derive more accurate partial atomic charges that reflect the molecule's quantum nature.

-

Dihedral Refinement (Optional but Recommended): For key rotatable bonds (like the C-N bonds), perform a QM-scanned potential energy surface calculation. Fit the force field's dihedral parameters to this QM energy profile to ensure accurate conformational sampling.

-

Step 2: System Building

-

Objective: To create the initial simulation box.

-

Method: Using a tool like GROMACS, AMBER, or NAMD:

-

Place a single, parameterized DAT molecule into a simulation box.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

If necessary, add counter-ions to neutralize the system's charge.

-

Step 3: Simulation and Equilibration

-

Objective: To prepare the system for production simulation by relaxing it to the desired temperature and pressure.

-

Method:

-

Energy Minimization: Perform a steepest descent or conjugate gradient minimization to remove any steric clashes or unfavorable contacts from the initial setup.

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant (Canonical Ensemble). This allows the solvent to rearrange around the solute.

-

NPT Equilibration: Switch to an ensemble with constant pressure (Isothermal-Isobaric Ensemble). This allows the box density to relax to the correct value for the chosen temperature and pressure (e.g., 1 bar). Monitor the system's density and temperature until they are stable.

-

Step 4: Production MD

-

Objective: To run the simulation for a long duration to sample molecular behavior.

-

Execution: Continue the simulation from the equilibrated NPT state for tens to hundreds of nanoseconds. Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10 ps) for analysis.

Caption: Multi-scale modeling approach connecting QM of small units to MD of a polymer.

Conclusion and Future Outlook

This guide has outlined a robust, multi-scale computational strategy for characterizing 3,4-diaminothiophene and its derivatives. By grounding our models in quantum mechanics and systematically extending them to larger, more complex systems using molecular dynamics, we can generate predictive insights into electronic structure, reactivity, and material morphology. This self-validating framework, which emphasizes the justification for methodological choices and the verification of results, is essential for ensuring that computational chemistry serves as a reliable and powerful partner to experimental research.

Future work in this area will likely involve more advanced techniques, such as modeling excited-state dynamics for photophysical applications, simulating interactions with biological targets for drug discovery, and employing machine learning models trained on QM data to rapidly screen vast chemical spaces of DAT derivatives for optimized properties.

References

-

Brogdon, P. et al. (2016). A Computational and Experimental Study of Thieno[3,4-B]thiophene as a Proaromatic Π-Bridge in Dye-Sensitized Solar Cells. Chemistry - A European Journal, 22(2), 694-703. Available at: [Link]

-

PubMed. (2016). A Computational and Experimental Study of Thieno[3,4-b]thiophene as a Proaromatic π-Bridge in Dye-Sensitized Solar Cells. Available at: [Link]

-

ChemBK. (2024). thiophene-3,4-diamine dihydrochloride. Available at: [Link]

-

Sensors and Actuators B: Chemical. (n.d.). Molecular dynamics simulations on polythiophenes for chemical sensing applications. Available at: [Link]

-

PubChem. (n.d.). 3,4-Diaminothiophene dihydrochloride. Available at: [Link]

-

ResearchGate. (n.d.). The electronic spectra of 3,4-diphenyl thiophene in polar and non polar solvents. Available at: [Link]

-

PubMed. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). Polarizable Empirical Force Field for Sulfur-Containing Compounds Based on the Classical Drude Oscillator Model. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Novel thiophene[3,4-b]thiophene-based polymer acceptors for high-performance all-polymer solar cells. Available at: [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

ACS Publications. (2019). New Insight on the Interface between Polythiophene and Semiconductors via Molecular Dynamics Simulations. Available at: [Link]

-

ACS Publications. (n.d.). Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields: Model Development and Parameterization. Available at: [Link]

-

ResearchGate. (2022). (PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv. Available at: [Link]

-

Griffith Research Online. (2021). A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. Available at: [Link]

-

MDPI. (n.d.). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Available at: [Link]

-

Royal Society of Chemistry. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Available at: [Link]

-

MDPI. (2023). Experiment and Molecular Dynamic Simulation on Performance of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) Crystals Coated with Energetic Binder GAP. Available at: [Link]

-

MDPI. (2025). Spectrosc. J., Volume 3, Issue 4 (December 2025) – 11 articles. Available at: [Link]

-

ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Available at: [Link]

-

ResearchGate. (n.d.). Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization. Available at: [Link]

-

ChemRxiv. (n.d.). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Available at: [Link]

-

National Institutes of Health. (n.d.). Force fields for small molecules. Available at: [Link]

-

MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Available at: [Link]

-

National Institutes of Health. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of a polythieno[3,4-b]thiophene derivative with a low-lying HOMO level and its application in polymer solar cells. Available at: [Link]

-

MDPI. (n.d.). Temperature-Dependent Conformation Behavior of Isolated Poly(3-hexylthiopene) Chains. Available at: [Link]

-

National Institutes of Health. (2025). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. Available at: [Link]

-

Warshel Center for Multiscale Simulations. (n.d.). Force Field Development. Available at: [Link]

-

PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

-

ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Available at: [Link]

-

National Institutes of Health. (n.d.). 2,5-Diaminothiophene-3,4-dicarbonitrile. Available at: [Link]

-

MDPI. (n.d.). Polymerization of Poly(3,4-ethylenedioxythiophene) on Sulfated Cellulose Nanofiber and Its Conducting Property. Available at: [Link]

- Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene.

-

Frontiers. (n.d.). Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents. Available at: [Link]

-

ACS Publications. (n.d.). A Molecular Dynamics Study of Mechanical and Conformational Properties of Conjugated Polymer Thin Films. Available at: [Link]

-

University of Delaware. (n.d.). Publications | Martin Research Group. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Molecular dynamics simulations of the structure and the morphology of graphene/polymer nanocomposites. Available at: [Link]

-

PubChem. (n.d.). Thiophene-3,4-diamine. Available at: [Link]

-

The Kitchin Research Group. (n.d.). Modeling materials using density functional theory. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 6. Thiophene-3,4-diamine | C4H6N2S | CID 643216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 9. chemijournal.com [chemijournal.com]

- 10. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polarizable Empirical Force Field for Sulfur-Containing Compounds Based on the Classical Drude Oscillator Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility, Stability, and Handling of 3,4-Diaminothiophene

Executive Summary

3,4-Diaminothiophene is a high-value heterocyclic building block used extensively in the synthesis of conductive polymers (PEDOT analogs), fused-ring systems (thienothiophenes, thienopyrazines), and organic photovoltaics. However, its utility is frequently bottlenecked by its extreme oxidative instability in its free base form.

This guide addresses the dichotomy between the stable precursor—3,4-Diaminothiophene Dihydrochloride —and the reactive, unstable free base. Successful application requires a strict adherence to in situ generation protocols. Researchers attempting to isolate or store the free base will invariably encounter rapid degradation (blackening) due to oxidative polymerization. This document outlines the physicochemical basis of this instability and provides a field-proven workflow for handling, solubilization, and reaction.

Physicochemical Profile

The commercial standard is the dihydrochloride salt. The free base is a transient species that should only exist momentarily within a reaction vessel.

Table 1: Comparative Properties of Salt vs. Free Base

| Property | Dihydrochloride Salt (Stable) | Free Base (Unstable) |

| CAS Number | 90069-81-1 | 78637-85-1 |

| Formula | C₄H₆N₂S · 2HCl | C₄H₆N₂S |

| MW | 187.09 g/mol | 114.17 g/mol |

| Appearance | White to off-white/grey crystalline powder | Colorless crystals (fresh) |

| Oxidation State | Stable (protonated amines reduce electron density) | Highly Reactive (electron-rich thiophene ring) |

| Storage | 2–8°C, Inert Gas (Ar/N₂), Desiccated | DO NOT STORE |

| pKa (est.) | ~3.0–4.0 (Conjugate Acid) | N/A |

Electronic Instability Mechanism

The thiophene ring is already electron-rich. The addition of two amino groups (-NH₂) at positions 3 and 4 creates a "push-push" electronic system. This significantly raises the HOMO (Highest Occupied Molecular Orbital) energy, making the compound exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

Stability & Degradation Mechanism

Understanding the degradation pathway is essential for troubleshooting. When the free base is exposed to air or moisture, it undergoes oxidative polymerization , similar to the mechanism seen in EDOT (3,4-ethylenedioxythiophene), but at a much faster rate due to the higher electron-donating power of amines compared to alkoxy groups.

Diagram 1: Oxidative Degradation Pathway

The following diagram illustrates how the free base converts into a radical cation, leading to dimerization and eventual formation of an insoluble "black tar" (conjugated polymer).

Caption: The degradation cascade from stable salt to insoluble polymer. Note that deprotection exposes the electron-rich ring to immediate oxidation if oxygen is present.

Solubility & Solvent Compatibility[1][2][3][4]

Solubility is dictated by the ionic nature of the salt versus the organic nature of the free base.

Table 2: Solvent Compatibility Matrix

| Solvent | Solubility (Dihydrochloride) | Solubility (Free Base*) | Application Notes |

| Water | High (>50 mg/mL) | Low/Moderate | Good for biphasic reactions or aqueous workups. |

| DMSO | High | High | Excellent for NMR or reactions requiring high polarity. |

| Methanol/Ethanol | Moderate | High | Common solvent for condensation reactions. |

| DMF | Moderate | High | Useful for high-temp cyclizations. |

| Chloroform/DCM | Insoluble | High | Critical: Used for in situ extraction or reactions after neutralization. |

| Toluene | Insoluble | Moderate | Used for azeotropic removal of water. |

*Note: Free base solubility is theoretical/transient; it should be generated in these solvents, not dissolved into them.

Handling & Storage Protocols

Golden Rule: Treat 3,4-diaminothiophene dihydrochloride as a hygroscopic, air-sensitive reagent. Treat the free base as a pyrophoric-equivalent in terms of stability (though it is not pyrophoric, it degrades just as fast).

Storage Conditions

-

Temperature: Refrigerate at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass vial with a plastic insert or Parafilm seal. Desiccant is recommended.

-

Shelf Life: 12–24 months if seal is unbroken. 3–6 months after opening if handled correctly.

Diagram 2: Safe Handling Workflow

This workflow ensures the compound is never exposed to air in its reactive state.

Caption: The "In-Situ" protocol minimizes the lifespan of the free base. The base is added LAST or concurrently with the electrophile to ensure immediate capture.

Experimental Workflow: In Situ Utilization

Do not attempt to isolate the free base. Instead, liberate it from the salt directly in the presence of your electrophile.

Protocol: Condensation with 1,2-Dicarbonyls (Thienopyrazine Synthesis)

This is a standard assay for 3,4-diaminothiophene utility.

-

Preparation:

-

Dry all glassware and purge with Nitrogen/Argon.

-

Solvent (e.g., Ethanol or Methanol) must be degassed (sparged with inert gas for 20 mins).

-

-

Suspension:

-

Add 3,4-Diaminothiophene Dihydrochloride (1.0 eq) to the flask.

-

Add the 1,2-Diketone (1.0–1.1 eq) (e.g., benzil, glyoxal) before adding base.

-

Why? This ensures that as soon as the amine is deprotonated, the electrophile is available for condensation, competing with the oxidation pathway.

-

-

Neutralization (The Critical Step):

-

Cool the mixture to 0°C (optional, reduces oxidation rate).

-

Add Triethylamine (2.2–2.5 eq) or Sodium Acetate (2.5 eq) dropwise.

-

Observation: The solution may darken slightly, but should not turn tar-black immediately.

-

-

Reaction:

-

Allow to warm to room temperature or reflux (under inert atmosphere) depending on the specific diketone reactivity.

-

-

Workup:

-

The resulting fused ring system (e.g., thieno[3,4-b]pyrazine) is significantly more stable than the diamine precursor and can often be worked up in air.

-

Troubleshooting

-

Problem: Reaction mixture turns black instantly upon adding base.

-

Problem: Low yield.

-

Cause: Polymerization competed with condensation.

-

Solution: Add the base slower (syringe pump) or use a weaker base (Pyridine/NaOAc) to keep the concentration of free amine low.

-

References

-

GuideChem. (n.d.). 3,4-Diaminothiophene Dihydrochloride Properties and Safety. Retrieved from

-

PubChem. (2023). Compound Summary for CID 12707342: 3,4-Diaminothiophene dihydrochloride.[5] National Library of Medicine. Retrieved from

-

Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 3,4-Diaminothiophene Dihydrochloride. Retrieved from

-

Zhang, J., et al. (2017).[6] Tandem Synthesis of α-Diazoketones from 1,3-Diketones.[6] (Context on amine-catalyzed reactions). Journal of Organic Chemistry. Retrieved from

-

Zubarev, A. A., et al. (2013).[7][8] Synthesis of 2,5-Asymmetrically Substituted 3,4-Diaminothieno[2,3-b]thiophenes by Domino Reaction.ACS Combinatorial Science.[7] Retrieved from

-

BenchChem. (2025). Solubility and Stability Data for Thiophene Derivatives. Retrieved from

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 3,4-Diaminothiophene dihydrochloride | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Tandem Synthesis of α-Diazoketones from 1,3-Diketones [organic-chemistry.org]

- 7. sci-hub.sg [sci-hub.sg]

- 8. georganics.sk [georganics.sk]

Fundamental Electrochemical Behavior of 3,4-Diaminothiophene: A Precursor-Centric Analysis

Topic: Fundamental Electrochemical Behavior of 3,4-Diaminothiophene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Diaminothiophene (3,4-DAT) represents a critical yet often misunderstood node in the landscape of conducting polymers. Unlike its oxygenated analog, 3,4-ethylenedioxythiophene (EDOT), which forms the stable and commercially ubiquitous PEDOT, 3,4-DAT does not yield a stable conjugated homopolymer via direct electropolymerization.

The fundamental electrochemical behavior of 3,4-DAT is defined by the "Nucleophilic Paradox." The high electron density provided by the amino substituents lowers the oxidation potential significantly, but the nucleophilicity of the primary amines leads to irreversible side reactions (radical quenching and cross-linking) rather than the clean

This guide details the electrochemical instability of the monomer, the mechanistic reasons for its polymerization failure, and the standard protocols for converting it into electroactive derivatives.

The Electrochemical Mechanism: Why Homopolymerization Fails

Structural Instability and Oxidation

The electrochemical behavior of 3,4-DAT is dominated by the interaction between the thiophene ring and the amino (

-

High HOMO Level: The strong electron-donating nature of the amino groups raises the Highest Occupied Molecular Orbital (HOMO) of the thiophene ring, making it extremely susceptible to oxidation.

-

Amine Oxidation: Upon applying an anodic potential, the amino groups oxidize before or simultaneously with the thiophene ring positions (

-carbons). This generates nitrogen-centered radicals. -

Termination Pathway: Instead of the radical cation delocalizing to the

-positions (2,5-positions) to form a polymer chain, the nitrogen radicals react with solvent molecules, nucleophiles, or the

The "Gateway" Mechanism: Thieno[3,4-b]pyrazine Formation

To harness the electrochemical utility of 3,4-DAT, the amino groups must be "locked" into a ring structure. The standard workflow involves condensing 3,4-DAT with

-

Removes Protic Hydrogens: Eliminates the risk of N-H abstraction.

-

Lowers the Bandgap: The fused pyrazine ring acts as an electron-withdrawing unit fused to the electron-rich thiophene, creating a strong internal donor-acceptor system.

-

Enables Reversible Redox: The resulting monomer can be electropolymerized to form ultra-low bandgap polymers (

).

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways: the failed homopolymerization of the bare monomer versus the successful conversion to a stable electroactive polymer.

Figure 1: Divergent electrochemical pathways of 3,4-Diaminothiophene. The red path indicates the failure of direct polymerization; the green path shows the necessary derivatization to achieve stable electroactivity.

Comparative Electrochemical Data

The following table contrasts 3,4-DAT with its stable analog (EDOT) and its primary derivative (Thieno[3,4-b]pyrazine), highlighting the shift from instability to functional utility.

| Property | 3,4-Diaminothiophene (3,4-DAT) | 3,4-Ethylenedioxythiophene (EDOT) | Poly(Thieno[3,4-b]pyrazine) |

| State | Unstable Free Base / Stable Dihydrochloride Salt | Stable Liquid | Stable Conductive Film |

| Oxidation Potential ( | ~0.4 - 0.6 V (Irreversible, est.) | +1.0 V (vs. Ag/AgCl) | +0.7 - 0.9 V (Monomer) |

| Polymerization Behavior | Passivation / Decomposition | Forms PEDOT (Highly Conductive) | Forms Low Bandgap Polymer |

| Bandgap ( | N/A (No Polymer) | 1.6 eV (PEDOT) | 0.7 - 1.2 eV (Ultra-low) |

| Primary Application | Precursor Synthesis | Transparent Conductors, Bio-interfaces | NIR Emitters, Transistors |

Experimental Protocols

Protocol A: In-Situ Generation and Stabilization

Rationale: 3,4-DAT is commercially supplied as the dihydrochloride salt (

Materials:

-

Diethyl ether (degassed)

-

Sodium carbonate (

) or Triethylamine ( -

Argon/Nitrogen atmosphere[5]

Workflow:

-

Dissolution: Dissolve

in a minimum volume of degassed water. -

Neutralization: Slowly add saturated

solution at -

Extraction: Immediately extract the free base into diethyl ether.

-

Derivatization (Critical): Do not attempt to store or electropolymerize the ether layer. Immediately add the stoichiometric amount of the chosen 1,2-diketone (e.g., benzil, glyoxal) to form the thieno[3,4-b]pyrazine derivative.

Protocol B: Cyclic Voltammetry of the Stabilized Derivative

Rationale: Since the bare monomer does not polymerize, characterization focuses on the thieno[3,4-b]pyrazine derivative.

Setup:

-

Working Electrode: Platinum Button or Indium Tin Oxide (ITO) slide.

-

Counter Electrode: Platinum Wire.

-

Reference Electrode: Ag/Ag+ (0.01 M

in ACN). -

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

) in Acetonitrile (ACN).

Procedure:

-

Solution Prep: Dissolve the synthesized thieno[3,4-b]pyrazine monomer (0.01 M) in the electrolyte solution.

-

Conditioning: Purge with nitrogen for 10 minutes.

-

Scan Parameters:

-

Initial Potential: -1.0 V

-

Switching Potential: +1.2 V

-

Scan Rate: 100 mV/s

-

-

Observation:

-

First Cycle: Look for the monomer oxidation peak (

) around +0.9 V. -

Subsequent Cycles: Observe the growth of a new redox couple at lower potentials (~ +0.4 V), indicating the deposition of the electroactive polymer film on the electrode.

-

References

-

Synthesis and Properties of Thieno[3,4-b]pyrazine Polymers Source: Pomerantz, M. et al. Synthetic Metals. Context: foundational work on converting 3,4-DAT to low-bandgap polymers. (General Journal Link for verification of field)

-

Electrochemical Behavior of 3,4-Ethylenedioxythiophene Derivatives Source: Groenendaal, L. et al. Advanced Materials. Context: Provides the comparative baseline for EDOT vs. 3,4-DAT reactivity.

-

3,4-Diaminothiophene Dihydrochloride Data Sheet Source: PubChem / NIH.[4] Context: Verification of chemical structure, salt form stability, and safety data.

-

Low Band Gap Polymers for Organic Photovoltaics Source: Bundgaard, E. & Krebs, F. C. Solar Energy Materials and Solar Cells. Context: Discusses the donor-acceptor theory utilizing 3,4-DAT derived monomers.

(Note: Specific deep-link URLs to PDF articles may expire; references point to the authoritative landing pages or permanent databases as per best practices for long-term utility.)

Sources

- 1. 3,4-DIAMINOTHIOPHENE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 3,4-Diaminothiophene dihydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,4-Diaminothiophene dihydrochloride | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to Investigating the Tautomeric Forms of 3,4-Diaminothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminothiophene is a crucial heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic and structural properties, which are governed by the potential for tautomerism. This guide provides a comprehensive framework for the investigation of the tautomeric forms of 3,4-diaminothiophene. We delve into the theoretical underpinnings of its potential tautomers, outline detailed experimental protocols for their characterization using spectroscopic and crystallographic techniques, and present a robust computational workflow for determining their relative stabilities. This document is intended to serve as a practical, in-depth resource for researchers aiming to fully characterize this important molecule and its derivatives.

Introduction: The Significance of Tautomerism in 3,4-Diaminothiophene

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and material properties of heterocyclic compounds.[1][2] For 3,4-diaminothiophene, a molecule possessing two exocyclic amino groups on a thiophene ring, the potential for amino-imino tautomerism is a key consideration. The predominant tautomeric form in a given environment (solution or solid-state) will dictate its hydrogen bonding capabilities, electronic distribution, and overall three-dimensional structure, thereby influencing its interactions with biological targets or its performance in electronic devices.

In the context of drug development, identifying the dominant tautomer is critical for understanding ligand-receptor interactions and for the rational design of more potent and selective therapeutic agents. In materials science, the tautomeric equilibrium can affect the packing of molecules in the solid state, influencing properties such as charge transport and photophysics.

This guide provides a systematic approach to elucidating the tautomeric landscape of 3,4-diaminothiophene, empowering researchers to make informed decisions in their respective fields.

Potential Tautomeric Forms of 3,4-Diaminothiophene

Based on the principles of prototropic tautomerism in heteroaromatic amines, 3,4-diaminothiophene is expected to exist in equilibrium between three primary tautomeric forms: the diamino form and two possible monoimino forms.[3]

-

3,4-Diaminothiophene (A): This is the aromatic, diamino form where both nitrogen atoms are present as exocyclic amino groups.

-

3-Amino-4-iminothiophene (B): A monoimino tautomer where the amino group at the 4-position has undergone tautomerization to an imino group, with the proton transferred to the thiophene ring.

-

4-Amino-3-iminothiophene (C): The other possible monoimino tautomer, with the imino group at the 3-position.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

Sources

The Vanguard of Discovery: A Technical Guide to the Initial Biological Activity Screening of 3,4-Diaminothiophene Derivatives

Abstract

The 3,4-diaminothiophene scaffold represents a privileged structure in medicinal chemistry, underpinning a growing class of molecules with significant therapeutic potential.[1][2] Its unique electronic and structural properties make it an attractive core for the design of novel inhibitors targeting a range of biological macromolecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting the initial biological activity screening of 3,4-diaminothiophene derivatives. Moving beyond a mere recitation of protocols, this guide delves into the causal reasoning behind experimental design, establishing a self-validating system for hit identification and laying an authoritative foundation for subsequent hit-to-lead optimization.

Introduction: The Therapeutic Promise of the 3,4-Diaminothiophene Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, sulfur-containing heterocycles like thiophene have garnered considerable attention.[1] The thiophene ring is a bio-isosteric replacement for the phenyl ring in many drug candidates, often leading to improved physicochemical properties and metabolic stability.[1] The 3,4-diaminothiophene core, in particular, offers synthetically tractable points for modification, allowing for the creation of diverse chemical libraries.[1] This structural versatility has led to the exploration of 3,4-diaminothiophene derivatives across a spectrum of therapeutic areas, most notably in oncology and infectious diseases.

The rationale for focusing on this scaffold lies in its demonstrated ability to interact with key biological targets. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the di-amino substitution provides crucial anchor points for building out side chains that can probe the binding pockets of enzymes and receptors. This guide will focus on a pragmatic and efficient screening cascade designed to uncover the therapeutic potential of novel 3,4-diaminothiophene derivatives.

Designing the Screening Cascade: A Strategy-First Approach

A robust initial screening campaign is not a random walk through a battery of assays but a carefully considered strategy. The design of the screening cascade is dictated by the putative targets of the compound library, resource availability, and the desired therapeutic application. For 3,4-diaminothiophene derivatives, a tiered approach, moving from broad phenotypic screening to more specific target-based assays, is often the most effective.

Caption: A tiered screening cascade for 3,4-diaminothiophene derivatives.

Primary Screening: Casting a Wide Net

Primary screening aims to identify compounds with any biological activity from a large library.[3][4] For novel 3,4-diaminothiophene derivatives, two key primary screens are recommended: a general cytotoxicity assay and an antimicrobial screen.

-

General Cytotoxicity Screening: This is a crucial first step, particularly if the intended therapeutic area is oncology. A broad-spectrum cytotoxicity screen against a panel of cancer cell lines can quickly identify compounds with anti-proliferative effects.[5]

-

Antimicrobial Screening: The privileged nature of heterocyclic scaffolds in antimicrobial drug discovery makes this an essential primary screen.[6] Testing against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, is advisable.

Secondary Screening: Elucidating the Mechanism of Action

Compounds that show activity in primary screens ("hits") are then subjected to secondary screening to understand their mechanism of action and to confirm their activity in a more biologically relevant context.[3][4]

-

Target-Based Assays: Given that many thiophene derivatives have been identified as kinase inhibitors, a panel of kinase inhibition assays is a logical secondary screen for cytotoxic hits.[7][8] This moves the investigation from a phenotypic observation (cell death) to a specific molecular interaction.

-

Cell-Based Pathway Analysis: For confirmed kinase inhibitors, cell-based assays can be used to determine if the compound inhibits the target kinase in a cellular environment and modulates the downstream signaling pathway.

Experimental Protocols: Ensuring Rigor and Reproducibility

The trustworthiness of a screening campaign hinges on the quality and reproducibility of the experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays in the screening cascade.

Primary Screening Protocol: General Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells per well) in a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each 3,4-diaminothiophene derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).

-

Remove the medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compounds.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells containing only culture medium.

-

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Compounds that exhibit significant inhibition of cell viability (e.g., >50% at a single concentration) are considered "hits" and are prioritized for dose-response studies to determine their IC50 value.

Primary Screening Protocol: Antimicrobial Activity (Broth Microdilution Assay)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

-

Preparation of Bacterial/Fungal Inoculum:

-

Streak the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) onto an appropriate agar plate and incubate overnight.

-

Pick a few colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each 3,4-diaminothiophene derivative (e.g., 1 mg/mL in DMSO).

-

In a 96-well plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

-

Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with 10 µL of the standardized microbial suspension.[13]

-

Include appropriate controls:

-

Growth Control: Wells containing only broth and the microbial inoculum.

-

Sterility Control: Wells containing only broth.

-

Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

-

Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.[15]

-

-

MIC Determination:

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation:

The results of the primary screening can be summarized in a table for easy comparison.

| Compound ID | Cancer Cell Line | % Viability at 10 µM | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| DTD-001 | MCF-7 | 45.2 | S. aureus | >128 | C. albicans | 64 |

| DTD-002 | A549 | 12.8 | E. coli | 32 | C. albicans | >128 |

| DTD-003 | HepG2 | 88.1 | S. aureus | >128 | C. albicans | >128 |

Secondary Screening Protocol: In Vitro Kinase Inhibition Assay

For cytotoxic hits, a kinase inhibition assay can elucidate a potential mechanism of action. There are various formats for kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[16] The following is a general protocol for a luminescence-based assay that measures ATP depletion.

Principle: Kinase activity consumes ATP. By measuring the amount of ATP remaining in the reaction, the extent of kinase inhibition can be determined. A luciferase-luciferin reaction is used to generate a luminescent signal that is inversely proportional to the kinase activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (typically contains a buffer salt, MgCl2, and a reducing agent like DTT).

-

Reconstitute the recombinant kinase and its specific substrate to the desired concentrations in kinase buffer.

-

Prepare a solution of ATP at a concentration close to the Km of the kinase.[17]

-

-

Compound Dilution:

-

Prepare serial dilutions of the hit compounds in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Include controls:

-

100% Activity Control: Kinase, substrate, ATP, and vehicle (DMSO).

-

0% Activity Control (Background): Substrate, ATP, and vehicle (no kinase).

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add a commercially available ATP detection reagent (containing luciferase and luciferin) to each well.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence using a plate reader.

-

Data Analysis:

The percentage of kinase inhibition is calculated as follows:

% Inhibition = 100 - [((Luminescence of Test Well - Luminescence of Background) / (Luminescence of 100% Activity Control - Luminescence of Background))) * 100]

Dose-response curves are then generated to determine the IC50 value for each active compound.

Caption: Potential signaling pathways targeted by 3,4-diaminothiophene kinase inhibitors.[18][19][20]

Hit Validation and Structure-Activity Relationship (SAR)

Hit identification is the process of finding compounds with confirmed, reproducible activity.[21][22][23] Once hits are identified from the primary and secondary screens, a validation process is crucial to eliminate false positives and to begin to understand the structure-activity relationship (SAR).

-

Dose-Response Analysis: For all confirmed hits, a full dose-response curve should be generated to accurately determine the IC50 (for inhibition) or EC50 (for activation) value.[3] This provides a quantitative measure of the compound's potency.

-